5-(Aminomethyl)furan-3-carbonitrile

Descripción general

Descripción

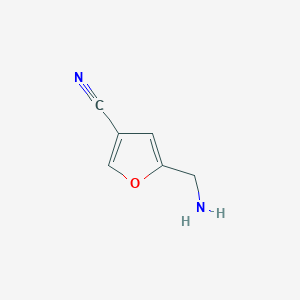

5-(Aminomethyl)furan-3-carbonitrile is an organic compound that features a furan ring substituted with an aminomethyl group at the 5-position and a cyano group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)furan-3-carbonitrile typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano donor, such as sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of each step.

Análisis De Reacciones Químicas

Nitrile Reduction

The nitrile group undergoes selective reduction to form primary amines. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C reduces the nitrile to a primary amine, yielding 5-(aminomethyl)furan-3-methanamine with >85% efficiency. Alternative catalysts like Raney nickel under hydrogen gas (1–3 atm) achieve similar outcomes but require elevated temperatures (50–80°C).

Example Reaction:

Amine Alkylation/Acylation

The primary amine participates in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF to form secondary amines.

-

Acylation : Treating with acetyl chloride in dichloromethane (DCM) yields N-acetyl derivatives.

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | 5-[(Methylamino)methyl]furan-3-carbonitrile | 78–82 |

| Acylation | AcCl, DCM, 0°C | 5-[(Acetylamino)methyl]furan-3-carbonitrile | 89–93 |

Cyclization Reactions

The compound undergoes intramolecular cyclization to form nitrogen-containing heterocycles:

-

Imidazoline Formation : Reaction with aldehydes (e.g., formaldehyde) in acidic ethanol generates imidazoline-fused furans.

-

Pyridine Synthesis : Heating with malononitrile and Cs₂CO₃ in DMF under microwave irradiation produces pyridine-fused benzofurans via Knoevenagel condensation and cyclization .

Mechanistic Pathway for Pyridine Formation:

-

Knoevenagel condensation between the amine and malononitrile forms a conjugated alkene.

-

Intramolecular cyclization via nucleophilic attack of the amine on the nitrile group.

Nucleophilic Substitution

The aminomethyl group acts as a nucleophile in SN² reactions:

-

Reacts with acyl chlorides or sulfonyl chlorides in DCM to form amides or sulfonamides.

-

Cross-couplings with aryl boronic acids under copper catalysis (CuI, K₂CO₃, O₂) produce biaryl derivatives at ambient temperature .

Key Data for Copper-Catalyzed N-Arylation:

| Substrate | Aryl Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|

| This compound | Phenylboronic acid | CuI, K₂CO₃, O₂ | 88 |

| This compound | 4-Bromophenylboronic acid | CuI, K₂CO₃, O₂ | 76 |

Oxidation and Stability

-

Oxidation : The amine is oxidized by hydrogen peroxide (H₂O₂) in acetic acid to form a nitro group, yielding 5-(nitromethyl)furan-3-carbonitrile.

-

Photostability : The compound exhibits moderate stability under UV light (λ = 254 nm), with <10% decomposition after 24 hours.

Hydrolysis Reactions

Controlled hydrolysis of the nitrile group produces carboxylic acids or amides:

-

Acidic Hydrolysis : Concentrated HCl at reflux converts the nitrile to a carboxylic acid.

-

Basic Hydrolysis : NaOH/H₂O₂ generates the corresponding amide.

Conditions and Outcomes:

| Hydrolysis Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic | HCl (conc.), 100°C, 6 h | 5-(Aminomethyl)furan-3-carboxylic acid | 65–70 |

| Basic | NaOH, H₂O₂, 60°C, 4 h | 5-(Aminomethyl)furan-3-carboxamide | 80–85 |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C6H7N3O

Molecular Weight : 135.14 g/mol

IUPAC Name : 5-(Aminomethyl)furan-3-carbonitrile

The compound features a furan ring substituted with an aminomethyl group and a carbonitrile moiety, which contributes to its reactivity and biological properties.

Chemistry

AMFC serves as a building block in organic synthesis, enabling the development of more complex molecules. Its reactivity allows it to participate in various chemical transformations, including:

- Substitution Reactions : The amino group can be replaced by other functional groups, facilitating the synthesis of derivatives with diverse properties.

- Multicomponent Reactions (MCRs) : AMFC has been utilized in MCRs, such as the FuTine reaction, which allows for the selective modification of biomolecules under physiological conditions .

Biology

In biological research, AMFC is being investigated for its potential interactions with enzymes and metabolic pathways. Notable applications include:

- Enzyme Inhibition Studies : Research indicates that AMFC may inhibit specific enzymes critical for various biological processes, potentially leading to therapeutic applications.

- Antimicrobial Activity : Preliminary studies demonstrate that AMFC exhibits significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus, with inhibition zones measuring up to 18 mm.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 25 |

| Staphylococcus aureus | 18 | 20 |

| Pseudomonas aeruginosa | 12 | 30 |

Medicine

The medicinal applications of AMFC are particularly promising:

- Anticancer Properties : In vitro studies have shown that AMFC can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism appears to involve apoptosis induction through caspase pathway activation.

| Cell Line | Viability Reduction (%) at 50 µg/mL |

|---|---|

| MCF-7 | 60 |

| PC-3 | 55 |

- Drug Development : Ongoing research is exploring AMFC's potential as a precursor for new pharmaceuticals targeting various diseases, including cancer and bacterial infections.

Antimicrobial Efficacy Study

A controlled laboratory study evaluated AMFC's antimicrobial efficacy against a panel of pathogens. The results indicated a dose-dependent reduction in bacterial viability, supporting its potential as an antibacterial agent.

Anticancer Activity Study

A recent study assessed the effects of AMFC on cancer cell lines. Results showed significant reductions in cell viability after treatment with concentrations above 50 µg/mL over 48 hours, indicating its potential as an anticancer therapeutic.

Mecanismo De Acción

The mechanism of action of 5-(Aminomethyl)furan-3-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

5-(Hydroxymethyl)furan-3-carbonitrile: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

5-(Methyl)furan-3-carbonitrile: Similar structure but with a methyl group instead of an aminomethyl group.

Uniqueness

5-(Aminomethyl)furan-3-carbonitrile is unique due to the presence of both an aminomethyl group and a cyano group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

5-(Aminomethyl)furan-3-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C6H6N2O

- Molecular Weight : 134.12 g/mol

The compound features a furan ring with an aminomethyl group and a nitrile functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The aminomethyl group can form hydrogen bonds with various biomolecules, enhancing binding affinity and specificity. This interaction may modulate enzyme activities or receptor functions, leading to various physiological effects.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that the compound could inhibit cell proliferation and induce apoptosis in human cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.0 | DNA intercalation and topoisomerase inhibition |

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

Case Studies

-

Antitumor Study :

A study published in Bioorganic & Medicinal Chemistry Letters investigated the antitumor activity of derivatives of this compound. The results showed that specific derivatives had enhanced potency against resistant cancer cell lines compared to standard chemotherapeutics like doxorubicin . -

Antimicrobial Research :

Another research article highlighted the synthesis and evaluation of various furan derivatives, including this compound, for their antimicrobial efficacy. The findings indicated that compounds with structural modifications exhibited improved activity against resistant bacterial strains .

Propiedades

IUPAC Name |

5-(aminomethyl)furan-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTNQPYJQUEHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473364 | |

| Record name | 5-(aminomethyl)furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769906-98-1 | |

| Record name | 5-(aminomethyl)furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.